2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
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Overview
Description
2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide is an organic compound with the molecular formula C5H10O4S2 It is a derivative of 1,3-dithiolane, characterized by the presence of two methyl groups and four oxygen atoms attached to the dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide typically involves the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of a base such as triethylamine. This reaction is often carried out under high pressure to achieve nearly quantitative yields . The activation volume of this reaction at 40°C is estimated to be -41 ml mol^-1 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in substitution reactions with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide involves its ability to undergo redox reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its molecular targets include various enzymes and proteins involved in redox processes, and it can modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diethyl-1,3-dithiolane
- 2-(2,4-Dichlorophenyl)-1,3-dithiolane
- 2,2-Diphenyl-1,3-dithiane
- (2,2-Dimethyl-1,3-dithiolan-4-yl)methanol
Uniqueness
2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide is unique due to its tetraoxide functional group, which imparts distinct redox properties. This makes it particularly useful in applications requiring precise control of oxidative and reductive conditions. Its structural similarity to other dithiolane and dithiane compounds allows for comparative studies to understand the effects of different substituents on chemical reactivity and biological activity .
Properties
Molecular Formula |
C5H10O4S2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C5H10O4S2/c1-5(2)10(6,7)3-4-11(5,8)9/h3-4H2,1-2H3 |
InChI Key |
QAPDWHRZKNHDJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(S(=O)(=O)CCS1(=O)=O)C |
Origin of Product |
United States |
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